alpha-Kainic acid

描述

Kainic acid has been reported in Digenea simplex, Apis cerana, and other organisms with data available.

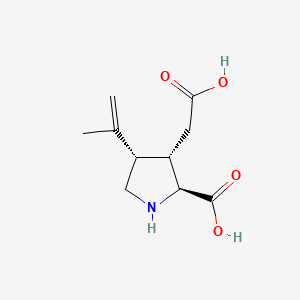

(2S-(2 alpha,3 beta,4 beta))-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid. Ascaricide obtained from the red alga Digenea simplex. It is a potent excitatory amino acid agonist at some types of excitatory amino acid receptors and has been used to discriminate among receptor types. Like many excitatory amino acid agonists it can cause neurotoxicity and has been used experimentally for that purpose.

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSMHEGGTFMBBZ-OOZYFLPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040526 | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-79-6, 59905-23-6 | |

| Record name | α-Kainic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kainic acid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kainic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kainic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Neuroexcitatory Properties of Alpha-Kainic Acid from Digenea simplex: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-kainic acid, a potent neuroexcitatory agent isolated from the red marine alga Digenea simplex, has played a pivotal role in neuroscience research for decades. Its discovery as the active anthelmintic principle in traditional medicine led to its characterization as a powerful agonist of ionotropic glutamate (B1630785) receptors. This technical guide provides an in-depth exploration of the discovery, isolation, and biological activity of this compound. It details both traditional and modern experimental protocols for its extraction and synthesis, presents key quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved in its study. This document serves as a comprehensive resource for researchers leveraging kainic acid as a tool to investigate excitotoxicity, neurodegenerative diseases, and the fundamental mechanisms of neurotransmission.

Introduction: From Traditional Remedy to Neurological Tool

For centuries, the red seaweed Digenea simplex was utilized in Japan as a traditional remedy for parasitic worm infections.[1] It wasn't until the 1950s that Japanese scientists, led by Murakami, isolated the active compound responsible for its anthelmintic properties and named it kainic acid, derived from "Kaininso," the Japanese name for the seaweed.[2] Subsequent research revealed that kainic acid is a structural analog of the primary excitatory neurotransmitter, L-glutamate.[2] This discovery shifted its scientific application from parasitology to neuroscience, where it became an invaluable tool for studying excitatory amino acid receptors and modeling neurological conditions such as epilepsy and Alzheimer's disease.[1]

Kainic acid's potent neuroexcitatory and, at higher concentrations, neurotoxic effects stem from its action as a specific agonist for a subtype of ionotropic glutamate receptors, now known as kainate receptors.[3] This targeted activity allows for the precise induction of neuronal excitation and, in excess, excitotoxicity, providing a robust model for studying the cellular and molecular cascades involved in neuronal cell death.[3]

Physicochemical and Biological Properties of this compound

This compound is a non-proteinogenic amino acid with a unique cyclic structure. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Molar Mass | 213.23 g/mol |

| IUPAC Name | (2S,3S,4S)-3-(carboxymethyl)-4-(prop-1-en-2-yl)pyrrolidine-2-carboxylic acid |

| CAS Number | 487-79-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

| Biological Activity | Potent agonist of ionotropic glutamate receptors (kainate receptors), neuroexcitatory, neurotoxic |

Experimental Protocols

Traditional Extraction and Purification from Digenea simplex

Protocol:

-

Harvesting and Drying: Digenea simplex is harvested and thoroughly washed with fresh water to remove salt and debris. The seaweed is then air-dried or lyophilized to a constant weight.

-

Extraction: The dried algal material is ground into a fine powder. The powder is then subjected to extraction with an aqueous solvent, typically hot water or a hydroethanolic mixture, to extract the polar compounds, including kainic acid.

-

Clarification: The crude extract is filtered to remove solid plant material. The filtrate may be further clarified by centrifugation.

-

Ion-Exchange Chromatography: The clarified extract is passed through a cation-exchange chromatography column. Kainic acid, being an amino acid, will bind to the resin. The column is washed with deionized water to remove neutral and anionic impurities.

-

Elution: The bound kainic acid is eluted from the column using a basic solution, such as aqueous ammonia.

-

Crystallization: The eluate containing kainic acid is concentrated under reduced pressure. The concentrated solution is then typically acidified, leading to the crystallization of kainic acid. The crystals are collected by filtration and can be further purified by recrystallization.

Modern Biosynthetic and Chemoenzymatic Approaches

Recent advances in genomics and biotechnology have elucidated the biosynthetic pathway of kainic acid in Digenea simplex and enabled its production through more scalable and controlled methods.[4]

Protocol for Chemoenzymatic Synthesis:

-

Synthesis of Prekainic Acid: Prekainic acid is synthesized through the reductive amination of L-glutamate with 3-methyl-2-butenal.

-

Enzymatic Cyclization: The key step involves the stereospecific cyclization of prekainic acid to kainic acid using the enzyme KabC, an α-ketoglutarate-dependent dioxygenase from the kainic acid biosynthesis (kab) gene cluster. This reaction is typically carried out in vitro with purified enzyme, prekainic acid, α-ketoglutarate, and Fe²⁺.

-

Biotransformation: For larger scale production, E. coli is engineered to express the dsKabC gene. These cells are then used as a whole-cell biocatalyst to convert prekainic acid to kainic acid in a fermentation process.

-

Purification: The kainic acid is purified from the reaction mixture or fermentation broth using a two-step process involving activated carbon followed by preparative reversed-phase high-performance liquid chromatography (HPLC).

| Method | Reported Yield | Purity | Reference |

| Traditional Extraction from D. simplex | 0.72% | High | [1] |

| Chemoenzymatic Synthesis (in vitro) | 46% | High | [4] |

| Biotransformation with E. coli expressing dsKabC | 32% (overall) | >95% (NMR) | [4] |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Kainic Acid Production

The following diagram illustrates the two primary approaches for obtaining kainic acid: the traditional extraction from its natural source and the modern chemoenzymatic/biotransformation method.

Signaling Pathway of Kainic Acid-Induced Excitotoxicity

Kainic acid exerts its neurotoxic effects by binding to and activating kainate receptors, a type of ionotropic glutamate receptor. This activation initiates a cascade of events leading to neuronal damage and death.

Composition of Digenea simplex

Beyond kainic acid, Digenea simplex contains a variety of other compounds. A comprehensive understanding of its composition is important for researchers working with crude extracts.

| Component | Percentage (% of dry weight) |

| Moisture | 6.5% |

| Ethereal Extract | 0.1% |

| Protein | 12.8% |

| Nitrogen-Free Extract | 13.9% |

| Ash | 52.2% |

| Raw Fiber | 14.5% |

| Kainic Acid | 0.72% |

Data from a study on D. simplex from Laguna Madre, Mexico.[1]

Conclusion

This compound, since its discovery from Digenea simplex, has transitioned from a traditional anthelmintic to a cornerstone of neuroscientific research. Its specific agonistic activity at kainate receptors provides a powerful and reproducible model for studying the mechanisms of excitatory neurotransmission and excitotoxicity. The development of modern biosynthetic methods offers a more sustainable and scalable source of kainic acid, ensuring its continued availability for research. This technical guide has provided a comprehensive overview of the discovery, properties, and experimental methodologies associated with this compound, offering a valuable resource for scientists and researchers in the field of drug development and neuroscience. The detailed protocols, quantitative data, and visualized pathways aim to facilitate a deeper understanding and more effective utilization of this important neurochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kainic acid model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20120029170A1 - Methods of protein extraction from substantially intact algal cells - Google Patents [patents.google.com]

The Pivotal Role of Kainic Acid in Neuroscience: A Technical Guide to its History and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Marine Toxin to a Cornerstone of Neuroscience Research

Initially isolated from the red alga Digenea simplex, kainic acid was first recognized for its anthelmintic properties.[1] However, its potent neuroexcitatory effects soon captured the attention of the neuroscience community, transforming it into an indispensable tool for modeling a range of neurological disorders.[1][2] As a potent agonist of ionotropic glutamate (B1630785) receptors, specifically kainate receptors, kainic acid induces profound neuronal excitation.[3][4] This overstimulation, termed excitotoxicity, leads to a cascade of intracellular events culminating in selective neuronal death, particularly in vulnerable brain regions like the hippocampus.[3][5] This remarkable ability to replicate key pathological features of human diseases has established the kainic acid model as a cornerstone for investigating the mechanisms of epilepsy, neurodegenerative diseases, and for the preclinical assessment of novel therapeutic agents.[5][6]

Mechanism of Action: Triggering the Excitotoxic Cascade

Kainic acid exerts its neurotoxic effects primarily through the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[4][7] This binding leads to the opening of ion channels, resulting in a massive influx of Ca2+ into the neuron.[4] The subsequent intracellular calcium overload triggers a devastating cascade of events, including:

-

Mitochondrial Dysfunction: Excessive calcium uptake by mitochondria disrupts their function, leading to a decline in ATP production and the generation of reactive oxygen species (ROS).[3][4]

-

Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

-

Endoplasmic Reticulum (ER) Stress: Calcium dysregulation also impacts the ER, leading to the unfolded protein response and ER stress-mediated apoptosis.[4]

-

Activation of Catabolic Enzymes: Elevated intracellular calcium activates various enzymes, such as proteases and phospholipases, which contribute to cellular degradation.

-

Apoptosis and Necrosis: The culmination of these events activates programmed cell death pathways (apoptosis) and, in cases of severe insult, leads to necrotic cell death.[4]

Data Presentation: Quantitative Effects of Kainic Acid Administration

The following tables summarize quantitative data from various studies on the administration of kainic acid in rodent models. These tables provide a comparative overview of dosages, administration routes, and the resultant seizure severity and neuronal damage.

Table 1: Systemic Administration of Kainic Acid in Rodents

| Animal Model | Strain | Administration Route | Dose (mg/kg) | Seizure Severity (Racine Scale) | Hippocampal Neuronal Loss | Reference |

| Mouse | C57BL/6J | Intraperitoneal (i.p.) | 10-40 | Dose-dependent increase in severity | DNA fragmentation in CA1, CA3, thalamus, amygdala | [5] |

| Mouse | C57BL/6J | Intraperitoneal (i.p.) | 5 (repeated low dose) | Stage 3-5 seizures | Not specified | [8] |

| Mouse | DBA/2 | Subcutaneous (s.c.) | 10 (initial), up to 30 | Moderate (2-4) | No significant neuronal loss with this protocol | [9] |

| Rat | Wistar | Intraperitoneal (i.p.) | 5 (repeated hourly) | Not specified | Not specified | [10] |

| Rat | Not Specified | Intraperitoneal (i.p.) | 6-15 (single injection) | Induces status epilepticus | Not specified | [6] |

Table 2: Intrahippocampal Administration of Kainic Acid in Rodents

| Animal Model | Strain | Stereotaxic Coordinates (from Bregma) | Dose | Seizure Outcome | Hippocampal Pathology | Reference |

| Mouse | C57BL/6 | AP: -2.0, ML: +1.5, DV: -2.0 (DG) | 20 mM (50 nL) | Status epilepticus, chronic seizures | Granule cell dispersion, gliosis | [11][12] |

| Mouse | C57BL/6 | AP: -1.7, ML: +1.6, DV: -1.9 (DG) | 2.22 mM (50 nL) | Mild non-convulsive status | Gliosis | [11][12] |

| Mouse | C57BL/6 | AP: -0.2, ML: 0.125, DV: -0.16 (Dorsal) | 20 mM (100 nL) | Spontaneous recurring seizures | Mossy fiber sprouting, granule cell dispersion, sclerosis | [13] |

| Mouse | C57BL/6 | AP: -0.36, ML: 0.28, DV: -0.28 (Ventral) | 20 mM (100 nL) | Spontaneous recurring seizures | Mossy fiber sprouting, granule cell dispersion, sclerosis | [13] |

| Rat | Not Specified | Not Specified | 0.4-2.0 µg | Convulsive status epilepticus | Neuronal degeneration in CA3 | [6] |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments involving the use of kainic acid in neuroscience research.

Kainic Acid Administration

a) Systemic Injection (Intraperitoneal - i.p.)

-

Preparation of Kainic Acid Solution: Dissolve kainic acid monohydrate in sterile 0.9% saline to the desired concentration (e.g., 2.5 mg/ml).[6] Adjust the pH to 7.2-7.4.

-

Animal Handling: Weigh the animal to determine the correct injection volume. Gently restrain the animal.

-

Injection: For an intraperitoneal injection, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume of kainic acid solution.

-

Dosage Regimens:

b) Intracerebral Injection (Intrahippocampal)

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.[11][12]

-

Craniotomy: After exposing the skull, drill a small burr hole at the desired stereotaxic coordinates for the hippocampus. For mice, typical coordinates for the dentate gyrus are AP: -2.0 mm, ML: +1.5 mm, DV: -2.0 mm from Bregma.[11][12] For the dorsal hippocampus, coordinates can be AP: -0.2 cm, ML: 0.125 cm, DV: -0.16 cm.[13]

-

Injection: Slowly lower a microsyringe or glass capillary filled with kainic acid solution (e.g., 20 mM in sterile saline) to the target depth.[11][12] Infuse a small volume (e.g., 50-100 nL) over several minutes.[11][12][13] Leave the needle in place for a few minutes post-injection to minimize backflow before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

Seizure Monitoring and Assessment

-

Behavioral Scoring (Racine Scale): Observe the animal continuously for several hours post-injection. Score the seizure severity based on the following stages:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with generalized tonic-clonic seizures.[8]

-

-

Electroencephalography (EEG) Monitoring: For more precise seizure detection and analysis, implant electrodes over the cortex or directly into the hippocampus during the stereotaxic surgery.[11][12] Record the EEG activity continuously to identify epileptiform discharges and spontaneous recurrent seizures.[14]

Histological and Immunohistochemical Analysis

-

Tissue Preparation: At the desired time point post-injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[15] Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain on a cryostat or vibratome.

-

Cresyl Violet (Nissl) Staining for Neuronal Loss:

-

Mount sections on gelatin-coated slides.[16]

-

Rehydrate the sections through a series of ethanol (B145695) dilutions and distilled water.

-

Stain in a 0.1% cresyl violet solution.[17]

-

Differentiate in an ethanol solution containing a few drops of acetic acid to remove excess stain from the white matter.[17]

-

Dehydrate through ethanol and xylene, and coverslip.

-

Quantify neuronal loss by counting surviving neurons in specific hippocampal regions (e.g., CA1, CA3, hilus).

-

-

Fluoro-Jade C Staining for Degenerating Neurons:

-

Immunohistochemistry for Glial Activation and Neuronal Markers:

-

Antigen Retrieval (if necessary): Heat sections in a citrate (B86180) buffer (pH 6.0).[15]

-

Blocking: Incubate sections in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:

-

Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies.[22]

-

Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, wash, and coverslip with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize with a fluorescence microscope and quantify the intensity of staining or the number of positive cells.

-

Mandatory Visualizations

Signaling Pathways in Kainic Acid-Induced Excitotoxicity

Caption: Signaling cascade initiated by kainic acid binding to its receptor.

Experimental Workflow for the Kainic Acid Model of Epilepsy

Caption: A typical experimental workflow for studying kainic acid-induced epilepsy.

Logical Relationship of Key Pathological Events

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Kainic acid-mediated excitotoxicity as a model for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]

- 6. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 8. Immediate Epileptogenesis after Kainate-Induced Status Epilepticus in C57BL/6J Mice: Evidence from Long Term Continuous Video-EEG Telemetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study of the phenotype with kainic acid-induced seizure in DBA/2 mice from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE-CONTROL-OF-KAINIC-ACID-INDUCED-STATUS-EPILEPTICUS [aesnet.org]

- 11. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]

- 13. Targeting the Mouse Ventral Hippocampus in the Intrahippocampal Kainic Acid Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiologic analysis of a chronic seizure model after unilateral hippocampal KA injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 16. neurosciencecourses.com [neurosciencecourses.com]

- 17. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. histo-chem.com [histo-chem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 22. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Kainic Acid: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Kainic acid is a potent neuroexcitatory amino acid that serves as a selective agonist for a subtype of ionotropic glutamate (B1630785) receptors, now known as kainate receptors.[1][2][3][4] Originally isolated from the red alga Digenea simplex, this compound has become an invaluable tool in neuroscience research.[5][6] Its ability to induce excitotoxicity has led to its widespread use in creating animal models of neurodegenerative diseases, particularly temporal lobe epilepsy.[7][8][9][10] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of α-kainic acid, with a focus on its application in experimental research.

Chemical Structure and Properties

α-Kainic acid, a cyclic analog of L-glutamate, is a non-proteinogenic amino acid.[5][11] Its rigid conformational structure, featuring a pyrrolidine (B122466) ring, is crucial for its high affinity and selectivity for kainate receptors.[6]

Physicochemical and Identification Data

The key chemical and physical properties of α-kainic acid are summarized in the table below for easy reference. This data is essential for accurate preparation of solutions and for understanding its behavior in biological systems.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4S)-3-(carboxymethyl)-4-(prop-1-en-2-yl)pyrrolidine-2-carboxylic acid | [5][12] |

| Synonyms | Kainic acid, Digenin, Helminal | [5][12] |

| CAS Number | 487-79-6 | [5][12] |

| Molecular Formula | C₁₀H₁₅NO₄ | [5][12] |

| Molecular Weight | 213.23 g/mol | [5][12] |

| Appearance | Crystalline solid | [13] |

| Solubility | Soluble in water (up to 25 mM with gentle warming), PBS (pH 7.2): 50 mg/ml | [13] |

| pKa | 2.031 (acidic) | [3] |

| Stereochemistry | Three contiguous stereogenic centers |

Biological Activity and Receptor Affinity

α-Kainic acid's primary biological effect is the activation of kainate receptors (KARs), which are ionotropic glutamate receptors permeable to sodium and potassium ions.[1][3] This activation leads to neuronal depolarization and, at high concentrations, excitotoxicity.[3] There is also evidence for metabotropic, G-protein-mediated signaling downstream of KAR activation.[1][14]

Receptor Binding Affinities

The affinity of α-kainic acid for different homomeric kainate receptor subunits varies, which is a critical consideration for targeted experimental design.

| Receptor Subunit | Kᵢ (nM) |

| GluK1 | 75.9 |

| GluK2 | 12.7 |

| GluK3 | 32.8 |

| GluK4 | 4.7 |

| GluK5 | 15 |

Source: Cayman Chemical[11]

Agonist Activity

α-Kainic acid acts as a selective agonist at kainate receptors and a partial agonist at AMPA receptors.

| Receptor | EC₅₀ |

| Kainate Receptors | 0.6 - 7.4 µM |

| AMPA Receptors | 31 - 170 µM |

Source: Tocris Bioscience, R&D Systems

Experimental Protocols

α-Kainic acid is widely used to model temporal lobe epilepsy and study the mechanisms of excitotoxic neuronal death. The following are generalized protocols for these applications. Researchers should adapt these protocols based on their specific experimental goals, animal model, and institutional guidelines.

Kainic Acid-Induced Seizure Model in Rodents

This model is used to study the pathophysiology of epilepsy and to screen potential anti-epileptic drugs.

Objective: To induce status epilepticus (SE) and subsequent spontaneous recurrent seizures in rodents.

Materials:

-

α-Kainic acid monohydrate

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)

-

Administration equipment (e.g., stereotaxic apparatus for intracerebral injection, syringes for systemic injection)

-

EEG monitoring equipment (optional but recommended)

Methodology:

-

Preparation of Kainic Acid Solution:

-

Administration:

-

Systemic Administration (Intraperitoneal):

-

Inject the prepared kainic acid solution intraperitoneally. A repeated low-dose protocol (e.g., 5 mg/kg every hour) can reduce mortality.[7]

-

-

Intracerebral Administration (e.g., Intrahippocampal):

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., hippocampus).

-

Slowly infuse a small volume of the kainic acid solution (e.g., 50 nL of 20 mM solution in mice) into the target area.[15]

-

-

-

Monitoring and Observation:

-

Observe the animal for behavioral signs of seizures, which are typically scored using a scale like the Racine scale.[7]

-

If available, monitor electroencephalographic (EEG) activity for epileptiform discharges.[7][15]

-

Status epilepticus is typically characterized by continuous seizure activity for at least 30 minutes.

-

-

Post-Procedure Care:

-

Provide supportive care to animals that have experienced SE, including hydration and soft food.

-

Monitor for the development of spontaneous recurrent seizures in the chronic phase (weeks to months post-SE).

-

Below is a DOT script for a logical workflow of this experimental protocol.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainic acid - Wikipedia [en.wikipedia.org]

- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Kainic acid | C10H15NO4 | CID 10255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 487-79-6: α-Kainic acid | CymitQuimica [cymitquimica.com]

- 7. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]

- 11. caymanchem.com [caymanchem.com]

- 12. medkoo.com [medkoo.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Kainic Acid in Red Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of kainic acid, a potent neuroexcitatory amino acid, in red algae. Kainic acid is a valuable tool in neuroscience research for modeling epilepsy and studying glutamate (B1630785) receptors. This document outlines the key enzymatic steps, presents quantitative data on production, details the experimental protocols used to elucidate the pathway, and provides visual diagrams of the core processes. The information presented is primarily based on the groundbreaking research that identified the concise, two-enzyme pathway for kainic acid biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of kainic acid in red algae, such as Digenea simplex and Palmaria palmata, is a remarkably efficient two-step enzymatic process that converts primary metabolites into the complex kainoid structure[1][2][3][4]. The pathway begins with two common precursor molecules: L-glutamic acid and dimethylallyl pyrophosphate (DMAPP)[1][4][5]. The genes encoding the biosynthetic enzymes, termed the kainic acid biosynthesis (kab) cluster, are co-located within the algal genome, which facilitates their coordinated expression[1][6].

The two key enzymes in this pathway are:

-

KabA (N-prenyltransferase) : This enzyme catalyzes the initial step, a magnesium-dependent N-prenylation of L-glutamic acid with DMAPP. This reaction forms the intermediate molecule, prekainic acid[1][5][7].

-

KabC (α-ketoglutarate-dependent dioxygenase) : In the final step, KabC, a non-heme iron-dependent enzyme, catalyzes the cyclization of prekainic acid to form the characteristic pyrrolidine (B122466) ring of kainic acid. This enzyme can also produce a byproduct, kainic acid lactone[1][5][7].

Quantitative Data

The discovery of the kab gene cluster has enabled the development of biotechnological methods for the scalable production of kainic acid. The following table summarizes the reported yields from these innovative approaches.

| Production Method | Host Organism | Product | Yield | Purity | Reference |

| Biotransformation with dskabC | Escherichia coli | Kainic Acid | 1.1 g (32% overall) | >95% | [6] |

| Fermentation with kab cluster | Escherichia coli | Kainic Acid | 40% | Not Specified | [8] |

Experimental Protocols

The elucidation of the kainic acid biosynthetic pathway involved a combination of genomics, enzymology, and synthetic biology. Below are the detailed methodologies for the key experiments.

Identification of the Kainic Acid Biosynthesis (kab) Gene Cluster

-

Whole-Genome Sequencing : The genome of the kainic acid-producing red alga, Digenea simplex, was sequenced using single-molecule, long-read sequencing technologies such as Oxford Nanopore Technologies[6][8]. This approach was chosen to overcome the challenges posed by the repetitive sequences commonly found in seaweed genomes[8].

-

Homology-Based Gene Identification : The sequenced genome was searched for homologs of the genes involved in the biosynthesis of a structurally similar compound, domoic acid (dab genes)[1][8]. This bioinformatic analysis led to the identification of the kab gene cluster, containing the genes for an N-prenyltransferase (kabA) and an α-ketoglutarate-dependent dioxygenase (kabC)[1].

In Vitro Characterization of KabA and KabC Enzymes

-

Gene Cloning and Expression : The identified kabA and kabC genes from D. simplex were codon-optimized for expression in Escherichia coli. The genes were synthesized and cloned into expression vectors, such as pET28, to produce N-terminally His-tagged proteins.

-

Protein Purification : The recombinant KabA and KabC enzymes were overexpressed in E. coli and purified using standard affinity chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assays :

-

KabA Activity Assay : The activity of the purified KabA enzyme was confirmed by incubating it with the substrates L-glutamic acid and DMAPP in a reaction buffer containing MgCl₂. The formation of the product, prekainic acid, was monitored by liquid chromatography-mass spectrometry (LC-MS)[5].

-

KabC Activity Assay : The functionality of the purified KabC enzyme was tested by incubating it with the prekainic acid substrate in a reaction buffer. The conversion to kainic acid and kainic acid lactone was also analyzed by LC-MS. The dependence on an iron cofactor was confirmed by demonstrating the inhibition of the reaction in the presence of an iron chelator like EDTA[5].

-

Biotechnological Production of Kainic Acid

Two primary strategies were developed for the scalable production of kainic acid: a one-enzyme chemoenzymatic synthesis and a whole-cell biotransformation approach[1][5][9].

-

Chemoenzymatic Synthesis : This method involves the chemical synthesis of the prekainic acid intermediate, followed by its enzymatic conversion to kainic acid using the purified KabC enzyme.

-

Whole-Cell Biotransformation :

-

E. coli cells were engineered to express the dskabC gene from D. simplex.

-

These recombinant E. coli cells were cultured to a high density.

-

The chemically synthesized prekainic acid was fed to the cell culture.

-

The E. coli cells expressing KabC converted the prekainic acid into kainic acid.

-

The produced kainic acid was purified from the culture medium.

-

-

Purification Protocol : A two-step purification procedure was employed to isolate the kainic acid produced via biotransformation. The process involved treatment with activated carbon to remove impurities, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield highly pure kainic acid[6].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The two-step enzymatic biosynthesis of kainic acid from L-glutamic acid and DMAPP.

Caption: Workflow for the identification of biosynthetic genes and subsequent biotechnological production of kainic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid. | J. Craig Venter Institute [jcvi.org]

- 4. Scientists Develop New Production Method for Seaweed Chemical Used in Brain Research | Scripps Institution of Oceanography [scripps.ucsd.edu]

- 5. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid [escholarship.org]

- 8. Protective effect of resveratrol against kainate-induced temporal lobe epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kainic acid-induced convulsions cause prolonged changes in the chondroitin sulfate proteoglycans neurocan and phosphacan in the limbic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Kainate Receptors: An In-depth Technical Guide to Ionotropic and Metabotropic Signaling

For Researchers, Scientists, and Drug Development Professionals

Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, have long been recognized for their role in fast excitatory neurotransmission. However, a growing body of evidence has unveiled a more complex and nuanced signaling repertoire, demonstrating that KARs can also operate through metabotropic, G-protein-coupled pathways. This dual signaling capacity positions KARs as critical modulators of synaptic transmission, neuronal excitability, and plasticity, making them a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the ionotropic and metabotropic signaling mechanisms of kainate receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Ionotropic Signaling: The Canonical Ion Channel Function

The ionotropic action of KARs is mediated by the opening of their intrinsic ion channel, leading to the influx of cations and subsequent depolarization of the neuronal membrane.[1][2] This canonical pathway is responsible for the direct role of KARs in excitatory postsynaptic potentials (EPSPs).

Quantitative Data for Ionotropic Signaling

The biophysical properties of the KAR ion channel are determined by its subunit composition. The five known KAR subunits are GluK1-5 (formerly GluR5-7, KA1, and KA2).[1] GluK1-3 can form functional homomeric and heteromeric receptors, while GluK4 and GluK5 are high-affinity subunits that must co-assemble with GluK1-3 subunits to form functional channels.[1][3]

| Parameter | Value | Subunit Dependence & Conditions | Source |

| Single-Channel Conductance | ~20 pS | Similar to AMPA receptors. | [1] |

| 211 ± 59 fS (glutamate) | For GluR2(i) receptors in the presence of CZD. | [4] | |

| 454 ± 187 fS (kainate) | For GluR2(i) receptors in the presence of CZD. | [4] | |

| 356 ± 125 fS (AMPA) | For GluR2(i) receptors in the presence of CZD. | [4] | |

| EPSC Rise Time | 5.7 ± 0.8 ms (B15284909) (slow component) | Kainate receptor-mediated eEPSC in younger animals. | [5] |

| 4.1 ± 0.3 ms (mEPSCslow) | Spontaneous slow mEPSCs. | [5] | |

| EPSC Decay Time Constant (τdecay) | 134.1 ± 9.5 ms (slow component) | Kainate receptor-mediated eEPSC. | [5] |

| 133 ± 9 ms (mEPSCslow) | Spontaneous slow mEPSCs. | [5] | |

| 127.8 ± 8.5 ms (slow component of dual eEPSC) | Dual-component eEPSCs. | [5] | |

| 139.8 ± 13.8 ms (S neurons), 143.9 ± 10.1 ms (IS neurons), 141.8 ± 16.3 ms (NS neurons) | GYKI-resistant EPSCs in different neuron types. | [6] | |

| Calcium Permeability (PCa/Pmonovalent) | 1.2 | Unedited GluR6(Q) subunit. | [7] |

| 0.47 | Edited GluR6(R) subunit. | [7] | |

| Varies | Dependent on RNA editing at the Q/R site in the p loop. | [1] |

Signaling Pathway Diagram: Ionotropic Action

Metabotropic Signaling: A Non-Canonical G-Protein-Coupled Mechanism

Beyond their role as ion channels, KARs can initiate intracellular signaling cascades through a metabotropic mechanism, often involving the activation of G-proteins. This non-canonical signaling pathway allows KARs to modulate a diverse array of cellular processes, including neurotransmitter release and ion channel activity, over a slower timescale than their ionotropic actions.

Quantitative Data for Metabotropic Signaling

The metabotropic effects of KARs are often studied by measuring changes in downstream effectors or by assessing G-protein activation directly.

| Parameter | Value | Receptor/Condition | Source |

| Agonist Affinity (Kd) | 32 nM | --INVALID-LINK---4-methylglutamate binding to rat hippocampal membranes. | [8] |

| 133 nM | [3H]MGA binding in the presence of guanylylimidodiphosphate (uncouples G-proteins). | [8] | |

| Antagonist/Displacer Affinity (Ki) | 4 nM | Domoate displacement of [3H]MGA. | [8] |

| 11 nM | Kainate displacement of [3H]MGA. | [8] | |

| 1.4 µM | 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) displacement of [3H]MGA. | [8] | |

| G-Protein Coupling | Gi/Go | Demonstrated in rat hippocampal membranes. | [8] |

| Go | Interaction with GluK1 subunits. | [9] |

Signaling Pathway Diagram: Metabotropic Action

Experimental Protocols

A variety of sophisticated techniques are employed to dissect the ionotropic and metabotropic signaling of kainate receptors. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Ionotropic Current Recording

This technique allows for the measurement of ion currents across the entire cell membrane, providing a direct assessment of KAR ionotropic function.

Objective: To record whole-cell currents mediated by kainate receptors in cultured neurons or acute brain slices.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Microforge

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Microscope with appropriate optics

-

External solution (e.g., containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2).[10]

-

Internal solution (e.g., containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH adjusted to 7.2 with KOH, osmolarity ~270 mOsm).[10]

-

Pharmacological agents: Kainate or a specific KAR agonist, AMPA receptor antagonist (e.g., GYKI 53655), NMDA receptor antagonist (e.g., D-AP5), GABAA receptor antagonist (e.g., bicuculline).[11]

Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[12] Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Pipette Filling and Positioning: Fill the micropipette with filtered internal solution, avoiding air bubbles.[12] Mount the pipette on the micromanipulator and apply slight positive pressure. Under visual guidance, approach the target neuron.

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[13]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.[10]

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[12]

-

Data Acquisition: Apply kainate or a specific agonist to the bath and record the induced current. Co-apply antagonists for other glutamate receptors and GABA receptors to isolate KAR-mediated currents.[11]

-

Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents using appropriate software.

Experimental Workflow: Whole-Cell Patch-Clamp

Co-Immunoprecipitation (Co-IP) for Investigating Protein Interactions in Metabotropic Signaling

Co-IP is used to identify proteins that interact with KARs, providing insights into the molecular machinery of metabotropic signaling.

Objective: To determine if a specific G-protein subunit or other signaling protein physically associates with a kainate receptor subunit.

Materials:

-

Cell or tissue lysate containing the proteins of interest.

-

Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100).[14]

-

Primary antibody specific to the kainate receptor subunit of interest.

-

Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic).

-

Wash buffer (e.g., cold lysis buffer or PBS).[15]

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Equipment for SDS-PAGE and Western blotting.

Procedure:

-

Lysate Preparation: Lyse cells or tissues in a non-denaturing lysis buffer to solubilize proteins while preserving protein-protein interactions.[14] Centrifuge to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[15]

-

Immunoprecipitation: Add the primary antibody specific to the KAR subunit to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[14]

-

Washing: Pellet the beads and wash several times with cold wash buffer to remove non-specifically bound proteins.[15]

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer, typically by boiling in SDS-PAGE sample buffer.[16]

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein (e.g., a G-protein subunit).

G-Protein Activation Assay ([35S]GTPγS Binding)

This assay directly measures the activation of G-proteins by KARs.

Objective: To quantify the increase in G-protein activity upon KAR stimulation.

Materials:

-

Crude membrane preparations from cells or tissues expressing KARs.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP

-

Kainate or a specific KAR agonist.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare crude membranes from the cell or tissue source.[17]

-

Binding Reaction: Incubate the membranes with [35S]GTPγS, GDP, and the KAR agonist in the assay buffer.[17]

-

Termination and Filtration: Stop the reaction and rapidly filter the mixture to separate bound from unbound [35S]GTPγS.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter. An increase in binding in the presence of the agonist indicates G-protein activation.[17]

Conclusion

The dual signaling capability of kainate receptors, encompassing both rapid ionotropic and slower, modulatory metabotropic pathways, highlights their multifaceted role in regulating synaptic function. A thorough understanding of these distinct mechanisms is paramount for the development of novel therapeutic strategies targeting KARs in neurological and psychiatric disorders. The quantitative data, detailed methodologies, and signaling pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of kainate receptor signaling. Future investigations will undoubtedly continue to unravel the complexities of KAR function and their potential as therapeutic targets.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Cerebellar Kainate Receptor-Mediated Facilitation of Glutamate Release Requires Ca2+-Calmodulin and PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developmental Changes in AMPA and Kainate Receptor-Mediated Quantal Transmission at Thalamocortical Synapses in the Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Contribution of Kainate Receptors to EPSCs in Superficial Layer Neurons of the Rat Medial Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ permeability of unedited and edited versions of the kainate selective glutamate receptor GluR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axolbio.com [axolbio.com]

- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 14. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 15. bitesizebio.com [bitesizebio.com]

- 16. med.emory.edu [med.emory.edu]

- 17. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calcium Influx in Kainic Acid Neurotoxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Kainic acid (KA), a potent analog of the neurotransmitter glutamate (B1630785), is widely utilized as a powerful tool in neuroscience research to model excitotoxicity, seizures, and neurodegeneration.[1][2][3] A primary mechanism underlying its neurotoxic effects is the massive and unregulated influx of calcium ions (Ca²⁺) into neurons.[4][5][6] This excessive intracellular calcium concentration triggers a cascade of deleterious events, including mitochondrial dysfunction, activation of catabolic enzymes, and the generation of reactive oxygen species, ultimately leading to neuronal death.[1][2][7] This technical guide provides an in-depth examination of the molecular pathways governing KA-induced calcium influx, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Core Mechanisms of Kainic Acid-Induced Calcium Influx

Kainic acid exerts its neurotoxic effects by overstimulating ionotropic glutamate receptors, leading to a breakdown of calcium homeostasis.[4][8] The resulting elevation of intracellular Ca²⁺ ([Ca²⁺]i) is not from a single source but rather a multi-stage process involving several key channels and cellular compartments.

1.1. Direct Activation of Kainate and AMPA Receptors Kainic acid is a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[2][9] Upon binding, these receptor channels open, allowing an initial influx of sodium (Na⁺) and, to a lesser extent, Ca²⁺ ions.[8] This initial ion flux causes a significant depolarization of the neuronal membrane, which is the critical first step that triggers a wider excitotoxic cascade.[1][2]

1.2. Depolarization-Mediated Activation of Voltage-Gated Calcium Channels (VGCCs) The initial membrane depolarization caused by KA receptor activation is sufficient to open voltage-gated calcium channels (VGCCs), which are densely expressed on neuronal membranes.[5][10][11] The opening of VGCCs, particularly the L-type channels, leads to a second, more substantial and sustained wave of Ca²⁺ influx from the extracellular space.[12] This secondary influx through VGCCs is a major contributor to the pathological rise in intracellular calcium.[11]

1.3. Secondary Activation of NMDA Receptors The widespread membrane depolarization also relieves the magnesium (Mg²⁺) block on another critical glutamate receptor: the N-methyl-D-aspartate (NMDA) receptor.[13] This allows glutamate, endogenously released due to the seizure activity induced by KA, to activate NMDA receptors. NMDA receptor channels are highly permeable to Ca²⁺, and their activation opens a third major route for calcium entry, significantly amplifying the intracellular calcium overload.[8][14]

1.4. Release from Intracellular Stores The dramatic rise in cytosolic Ca²⁺ can also trigger further calcium release from internal stores, primarily the endoplasmic reticulum (ER) and mitochondria, in a process known as calcium-induced calcium release.[2][5] The ER, in particular, can release its stored calcium, and mitochondrial overload with calcium is a key step leading to cellular dysfunction.[1][6]

Downstream Neurotoxic Cascades

The sustained elevation of intracellular Ca²⁺ is the central node that activates multiple parallel pathways leading to cell death.

-

Mitochondrial Dysfunction: Mitochondria attempt to buffer the excessive cytosolic Ca²⁺, leading to their overload.[1] This impairs ATP production, collapses the mitochondrial membrane potential, and increases the production of reactive oxygen species (ROS).[1][2] It can also trigger the release of pro-apoptotic factors like cytochrome c.[6]

-

Enzymatic Activation: Elevated Ca²⁺ activates numerous enzymes that contribute to cellular damage.[1] These include proteases (e.g., calpains) that break down cytoskeletal and membrane proteins, endonucleases that fragment DNA, and nitric oxide synthase (NOS), which contributes to the formation of reactive nitrogen species (RNS).[1]

-

Oxidative Stress: Both mitochondrial dysfunction and the activation of certain enzymes lead to a massive increase in ROS and RNS, causing widespread damage to lipids, proteins, and nucleic acids.[1][7]

-

Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis leads to ER stress, characterized by the activation of proteins like Bip, Chop, and caspase-12, which can initiate apoptotic pathways.[2]

Quantitative Data on Calcium Influx and Neurotoxicity

The following tables summarize quantitative findings from studies investigating KA-induced neurotoxicity.

Table 1: Effect of Kainic Acid on Intracellular Calcium Concentration ([Ca²⁺]i)

| Experimental Model | Kainic Acid Conc. | Calcium Indicator | Peak [Ca²⁺]i | Plateau [Ca²⁺]i | Reference |

|---|---|---|---|---|---|

| Cerebellar Granule Cells | Not Specified | Fura-2 | 1543 nM | ~400 nM | [15] |

| Cultured Cortical Neurons | 450 µM | Fura-2/K⁺ | ~500 - 1000 nM | - | [16] |

| Cultured Cortical Neurons | 450 µM | BTC | ~2000 nM | Returns to baseline |[16] |

Table 2: Effect of Channel Modulators on KA-Induced Effects

| Experimental Model | Treatment | Measured Effect | Result | Reference |

|---|---|---|---|---|

| Cerebellar Granule Cells | KA + Nifedipine (L-type VGCC blocker) | Peak [Ca²⁺]i | Lowered to 764 nM | [15] |

| Cerebellar Granule Cells | KA + Nifedipine | Plateau [Ca²⁺]i | Lowered to ~90 nM | [15] |

| Cerebellar Granule Cells | KA + Thapsigargin (ER Ca²⁺ pump inhibitor) | Peak [Ca²⁺]i | Lowered to 640 nM | [15] |

| Rat (in vivo) | KA (8 mg/kg) + Dantrolene (intracellular Ca²⁺ release blocker) | Neuronal Loss in Hippocampal CA3 | No neuropathological changes observed | [5] |

| Rat (in vivo) | KA (8 mg/kg) + Nimodipine (L-type VGCC blocker) | Neuronal Loss in Hippocampus | Did not differ from KA control group |[5] |

Table 3: In Vivo Effects of Kainic Acid Administration in Rats

| Treatment Group | Dose | Survival Rate | Neuropathological Outcome | Reference |

|---|---|---|---|---|

| Kainate Control Group 1 | 8 mg/kg | 67% | Subtotal or total loss of neurons in CA1 and CA3 | [5] |

| Kainate Control Group 2 | 8 mg/kg | 53% | Subtotal or total loss of neurons in CA1 and CA3 |[5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of KA neurotoxicity.

Protocol 1: In Vitro Measurement of Intracellular Calcium

This protocol is based on the use of fluorescent Ca²⁺ indicators in cultured neurons.[16][17][18]

-

Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine-coated, black-walled, clear-bottom 96-well plates at a density of 50,000–80,000 cells per well. Maintain cultures for at least 10 days, exchanging half the medium every 3-4 days.[17]

-

Dye Loading: Prepare a working solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) as per the manufacturer's instructions. Remove half the culture medium from each well and add an equal volume of the dye working solution. Incubate in the dark for 45-60 minutes at 37°C.[17][18]

-

Imaging Setup: Use an inverted fluorescence microscope or a microplate reader (e.g., FlexStation 3) equipped for ratiometric imaging (for Fura-2) or single-wavelength kinetic reads (for Fluo-4).[17] For Fura-2, excitation wavelengths are alternated between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), with emission collected at ~510 nm.[18]

-

Data Acquisition:

-

Record a stable baseline fluorescence for 2-5 minutes.

-

Add kainic acid (and any antagonists/modulators) to the wells using an automated injection system to avoid disrupting the imaging field.

-

Continue recording the fluorescence signal for 10-30 minutes to capture the peak and plateau phases of the calcium response.

-

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at 340 nm to 380 nm. Convert this ratio to [Ca²⁺]i using the Grynkiewicz equation following calibration with solutions of known Ca²⁺ concentrations.[16] For single-wavelength dyes, express data as a change in fluorescence intensity over baseline (ΔF/F₀).

Protocol 2: Assessment of Neuronal Viability and Death

This protocol describes methods to quantify neuronal death following KA treatment, often performed on sister plates to those used for calcium imaging.

-

Treatment: Expose cultured neurons to kainic acid at various concentrations for a defined period (e.g., 24 hours).

-

Viability Assays (Metabolic Activity):

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.[2]

-

-

Toxicity Assays (Membrane Integrity):

-

LDH Assay: Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with damaged plasma membranes, using a commercially available kit. An increase in LDH activity in the medium corresponds to increased cell death.[2]

-

-

Apoptosis/Necrosis Staining:

-

TUNEL Staining: To specifically detect apoptosis, fix the cells and perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining. This method labels DNA strand breaks. Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.[19]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used to identify necrotic or late-stage apoptotic cells by staining the nucleus red.[15]

-

Protocol 3: In Vivo Model of KA-Induced Neurotoxicity

This protocol describes the systemic administration of KA to rodents to model temporal lobe epilepsy and hippocampal damage.[1][5]

-

Animal Subjects: Use adult male rats (e.g., Wistar) or mice (e.g., C57BL/6).[5] House animals according to institutional guidelines.

-

KA Administration: Administer a single systemic injection of kainic acid (e.g., 8-10 mg/kg, intraperitoneally or subcutaneously).[5] This dose is typically sufficient to induce status epilepticus.

-

Seizure Monitoring: Observe the animals continuously for several hours following injection to monitor seizure activity and score its severity (e.g., using the Racine scale).

-

Post-Injection Care: Provide supportive care as needed, including hydration, to ensure animal welfare.

-

Tissue Collection: At a predetermined time point (e.g., 3, 7, or 21 days post-injection), euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Histological Analysis:

-

Carefully dissect the brain and post-fix it in paraformaldehyde.

-

Prepare coronal sections of the hippocampus (e.g., 30-40 µm thick) using a cryostat or vibratome.

-

Perform staining to assess neuronal death. Cresyl violet staining is commonly used to identify Nissl substance in healthy neurons; a loss of staining indicates neuronal death.[19] Alternatively, use immunohistochemistry for neuronal markers like NeuN.[19]

-

-

Quantification: Count the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3, and the hilus of the dentate gyrus) using stereological methods to obtain an unbiased estimate of cell loss.[1][5]

Conclusion

The neurotoxicity of kainic acid is inextricably linked to its ability to disrupt neuronal calcium homeostasis. The process begins with the activation of KA/AMPA receptors and is dramatically amplified by the subsequent opening of VGCCs and NMDA receptors, leading to a massive influx of Ca²⁺. This calcium overload triggers a multifaceted and highly destructive cascade involving mitochondrial failure, enzymatic degradation, and oxidative stress, culminating in neuronal death. Understanding these intricate pathways and possessing robust experimental protocols to probe them are essential for researchers in both basic neuroscience and therapeutic development aiming to mitigate excitotoxic damage in neurological disorders.

References

- 1. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Kainic acid-induced seizures and brain damage in the rat: role of calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.kci.go.kr [journal.kci.go.kr]

- 7. Kainic acid-mediated excitotoxicity as a model for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Astrocyte - Wikipedia [en.wikipedia.org]

- 10. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Ca2+-Permeable AMPA/Kainate and NMDA Channels: High Rate of Ca2+ Influx Underlies Potent Induction of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-type voltage-gated calcium channels modulate kainic acid neurotoxicity in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 18. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kainic Acid-induced Neuronal Death is Attenuated by Aminoguanidine but Aggravated by L-NAME in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Kainic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of kainic acid analogs, a class of compounds pivotal to neuroscience research. Kainic acid, a potent neuroexcitatory amino acid, and its derivatives are invaluable tools for studying glutamate (B1630785) receptors, the primary excitatory neurotransmitters in the central nervous system. This document provides a comprehensive overview of their biological activity, the experimental protocols used to assess them, and the intricate signaling pathways they modulate.

Core Principles of Kainic Acid SAR

Kainic acid is a conformationally restricted analog of L-glutamic acid that primarily acts on ionotropic glutamate receptors, particularly the kainate and AMPA receptor subtypes. The rigid pyrrolidine (B122466) ring of kainic acid provides a scaffold for systematic modification to probe the pharmacophore of these receptors. The structure-activity relationships of kainic acid analogs have been extensively studied, revealing key structural features that govern their potency and selectivity.[1][2]

The core structure of kainic acid can be divided into several key positions where modifications have been shown to significantly impact biological activity:

-

C4 Position: The substituent at the C4 position is a critical determinant of activity. The naturally occurring isopropenyl group of kainic acid is crucial for high affinity. Modifications at this position have shown that a flat sp²-hybridized center and a cis-C3,C4 stereochemistry are favorable for binding to kainate receptors.[1]

-

Pyrrolidine Ring (N1, C2, C3, C5): Modifications to the pyrrolidine ring itself are generally detrimental to the compound's activity. Any alteration at the N1, C2, C3, and C5 positions, including the addition of even a simple methyl group at C5, can abolish affinity, suggesting a very constrained binding pocket.[1]

-

Carboxylic Acid Groups: The two carboxylic acid groups are essential for binding to the glutamate recognition site of the receptors, mimicking the endogenous ligand, glutamate.

Quantitative Data on Kainic Acid Analogs

The following tables summarize the binding affinities (Ki) and potencies (EC50/IC50) of a selection of kainic acid analogs at various glutamate receptor subtypes. This data is crucial for understanding the selectivity and potency of these compounds and for guiding the design of new analogs with desired pharmacological profiles.

Table 1: Binding Affinities (Ki) of Kainic Acid Analogs at Kainate Receptor Subtypes

| Compound | GluK1 (Ki, nM) | GluK2 (Ki, nM) | GluK3 (Ki, nM) | GluK5 (Ki, nM) | Reference |

| Kainic Acid | 13 - 76 | 13 - 76 | 13 - 76 | High Affinity | [3] |

| Domoic Acid | High Affinity | High Affinity | High Affinity | High Affinity | [1] |

| (S)-ATPA | - | - | - | - | |

| UBP310 | 21 | No specific binding | 650 | - | [4] |

| ACET | High Affinity | No effect | No effect | - | [4] |

Table 2: Potency (EC50/IC50) of Kainic Acid Analogs

| Compound | Receptor | Assay Type | Potency (nM) | Reference |

| Kainic Acid | GluK2 | Electrophysiology | - | [1] |

| Domoic Acid | GluK2 | Electrophysiology | - | [1] |

| 1c (4-(1,2,3-triazolyl)-kainate) | PLD-coupled mGluR | Muscle Spindle Firing | Dose-dependent increase | [5] |

| AODKA | Kainate Receptors | Calcium Influx | More potent than Kainic Acid | [6] |

Experimental Protocols

The characterization of kainic acid analogs relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Kainate Receptors

This protocol is used to determine the binding affinity of a test compound for kainate receptors by measuring its ability to displace a radiolabeled ligand, such as [³H]-kainate.

Materials:

-

Cell membranes expressing the kainate receptor subtype of interest (e.g., from HEK293 cells stably transfected with GluK1, GluK2, etc.)

-

[³H]-kainate (Radioligand)

-

Test compounds (kainic acid analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled kainic acid (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled kainic acid (e.g., 100 µM) (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]-kainate at a fixed concentration (typically at or below its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents flowing through kainate receptors in response to the application of kainic acid analogs, providing information on their agonist or antagonist activity and potency.

Materials:

-

Cells expressing the kainate receptor subtype of interest (e.g., HEK293 cells or primary neurons).

-

External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (pipette solution) (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Culture: Culture cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Drug Application: Apply the kainic acid analog at various concentrations to the cell using a perfusion system.

-

Data Acquisition: Record the resulting ion currents using the patch-clamp amplifier and data acquisition software.

-

Data Analysis: Measure the peak amplitude of the current at each concentration and plot a dose-response curve to determine the EC50 for agonists or the IC50 for antagonists.

In Vivo Neurotoxicity Assessment in Rodents

This protocol describes a method to assess the neurotoxic effects of kainic acid analogs in rodents, which is a hallmark of their potent excitatory action.

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Kainic acid analog solution in sterile saline.

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Stereotaxic apparatus (for intracerebral injections).

-

Syringes and needles.

-

Perfusion solutions (saline and paraformaldehyde).

-

Histology equipment (microtome, stains like Fluoro-Jade or Nissl).

-

Microscope.

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Systemic Injection: Administer the kainic acid analog via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 5 to 15 mg/kg.[7]

-

Intracerebral Injection: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy and inject a small volume of the kainic acid analog solution directly into a specific brain region (e.g., hippocampus or striatum).

-

-

Behavioral Observation: Monitor the animals for seizure activity using a standardized scale (e.g., the Racine scale) for several hours post-injection.

-

Tissue Collection: At a predetermined time point (e.g., 24 hours, 72 hours, or several weeks) after drug administration, deeply anesthetize the animal and perfuse it transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Histological Analysis:

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Section the brain using a cryostat or vibratome.

-

Stain the sections with markers for neuronal death (e.g., Fluoro-Jade C) or neuronal morphology (e.g., Nissl stain).

-

-

Quantification of Neurodegeneration: Examine the stained sections under a microscope and quantify the extent of neuronal damage in different brain regions.

Signaling Pathways and Experimental Workflows

Kainic acid and its analogs exert their effects by modulating complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for developing therapeutic interventions.

Kainic Acid-Induced Excitotoxicity and Apoptosis

The neurotoxic effects of kainic acid are primarily mediated by the over-activation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal death. This process, known as excitotoxicity, involves a cascade of intracellular events.